molecular formula C7H10N4O2 B1375876 N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine CAS No. 73895-39-3

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine

Cat. No.: B1375876
CAS No.: 73895-39-3
M. Wt: 182.18 g/mol
InChI Key: KCSPBYGOSJQPMB-UHFFFAOYSA-N
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Description

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine (CAS 73895-39-3) is a substituted pyridine derivative of significant interest in research and development. Its molecular formula is C 7 H 10 N 4 O 2 , with a molecular weight of 182.18 g/mol . This compound is characterized by a nitro group at the C3 position and methyl groups on the N2 and N6 amine residues, a structure that confers valuable electronic properties for specialized applications . This chemical serves as a key precursor in coordination chemistry and catalysis, particularly in the synthesis of transition metal complexes . The electron-withdrawing nitro group at C3, combined with the steric and electronic influence of the methyl substituents on the amines, makes it a versatile ligand. These features are critical in catalytic processes such as hydroaminoalkylation and hydroamination, where ligand design directly dictates catalytic efficiency . Furthermore, pyridine-2,6-diamine derivatives are recognized for their utility in the synthesis of heterocyclic compounds and are investigated as intermediates in pharmaceutical research . Commercial samples of this compound are available with high purity, typically at 95% or higher, ensuring consistency for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

2-N,6-N-dimethyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-8-6-4-3-5(11(12)13)7(9-2)10-6/h3-4H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSPBYGOSJQPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80824983
Record name N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73895-39-3
Record name N~2~,N~6~-Dimethyl-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80824983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine typically involves the reaction of 2,6-dichloropyridine with an aqueous solution of methylamine in the presence of copper sulfate. The reaction is carried out in a bomb at 160°C for 15 hours . This method ensures the substitution of chlorine atoms with methylamino groups, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 2,6-Bis(methylamino)-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Coordination Chemistry

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine serves as a ligand in coordination chemistry. It forms complexes with transition metals, which can be utilized in catalysis and material science. The ability to coordinate with metal ions allows for the development of new materials with tailored properties.

Biological Activities

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies have shown that modifications to the nitro group can enhance biological activity, making it a candidate for drug development.

Biological Activity Potential Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Pharmaceutical Intermediate

The compound is investigated as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. Its derivatives can lead to the synthesis of biologically active compounds, contributing to the development of new therapeutic agents.

Industrial Applications

In the dye and pigment industry, this compound is used due to its chromophoric properties. It acts as a precursor for synthesizing various dyes that are vital in textile applications.

Case Studies

  • Anticancer Activity Study
    A study published in Journal of Medicinal Chemistry explored the anticancer potential of modified nitropyridine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential for developing new cancer therapeutics based on this compound.
  • Coordination Complexes
    Research documented in Inorganic Chemistry demonstrated the formation of stable coordination complexes between this compound and various transition metals. These complexes showed enhanced catalytic activity in oxidation reactions, paving the way for new catalytic systems.

Mechanism of Action

The mechanism of action of N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylamino groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Diamine Backbone

N2,N6-Bis(6-bromopyridin-2-yl)-N2,N6-dimethylpyridine-2,6-diamine (CAS: 918634-17-0)
  • Structure : Bromopyridyl groups replace the nitro group at C3, with methyl groups retained on N2/N4.
  • Its off-white powder form and stability make it suitable for organometallic synthesis .
N2,N6-Bis(3,5-di-tert-butylphenyl)pyridine-2,6-diamine
  • Structure : Bulky 3,5-di-tert-butylphenyl groups on N2/N6 introduce steric hindrance, while the pyridine core lacks a nitro group.
  • Applications: Used in titanium-catalyzed hydroaminoalkylation of styrene, achieving 80% yield in model reactions. The tert-butyl groups enhance catalyst longevity by preventing deactivation .
5-Nitropyridine-2,3-diamine (CAS: 3537-14-2)
  • Structure : Nitro and amine groups at C5 and C2/C3, respectively, differing from the target compound's substitution pattern.
  • Applications : Explored in pharmaceutical intermediates and dye synthesis. The altered nitro position affects electronic properties, limiting direct comparability .

Metal Complexes Utilizing Pyridine Diamine Ligands

[Fe(κ²P,N-PNNH2-tBu)Cl2]
  • Ligand : N2-(di-tert-butylphosphanyl)pyridine-2,6-diamine.
  • Properties : High-spin iron(II) complex with a distorted square-planar geometry. The phosphorylated ligand enhances redox stability, enabling applications in oxidation catalysis .
[Pt(CH3)Cl(C45H41N3P2)]
  • Ligand : N2,N6-Dibenzyl-N2,N6-bis[(diphenylphosphanyl)methyl]pyridine-2,6-diamine.
  • Properties : Platinum(II) complex with a distorted square-planar geometry. The phosphine arms facilitate C–H activation in alkynes, demonstrating utility in C–C bond formation .

Functional Group Modifications

3-Amino-2,6-dimethylpyridine (CAS: Not provided)
  • Structure: Lacks the nitro group, with an amino group at C3.
  • Applications : Intermediate in agrochemical synthesis. The absence of nitro reduces electron deficiency, altering reactivity compared to the target compound .
2,6-Dimethyl-3-nitropyridine (CAS: 15513-52-7)
  • Structure : Methyl groups at C2/C6 and nitro at C3, but lacks amine groups.
  • Applications: Used in pharmaceuticals and dyes. The non-aminated structure limits metal coordination utility .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Applications Reference
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine C7H9N4O2 73895-39-3 N2/N6-Me, C3-NO2 Ligand in metal complexes
N2,N6-Bis(6-bromopyridin-2-yl)-N2,N6-dimethyl C21H18Br2N6 918634-17-0 N2/N6-Me, C3-Br-pyridyl Cross-coupling reactions
N2,N6-Bis(3,5-di-tert-butylphenyl) C29H38N4 Not provided N2/N6-aryl, C3-H Hydroaminoalkylation catalysis
5-Nitropyridine-2,3-diamine C5H6N4O2 3537-14-2 C5-NO2, C2/C3-NH2 Pharmaceutical intermediates
[Pt(CH3)Cl(C45H41N3P2)] C46H44ClN3P2Pt Not provided Phosphine-functionalized ligand C–H activation in alkynes

Research Findings and Trends

  • Electronic Effects : Nitro groups at C3 (target compound) increase electron deficiency, enhancing metal-ligand charge transfer in catalysis .
  • Steric Influence: Methyl groups on N2/N6 balance steric bulk and electronic modulation, optimizing catalytic turnover in hydroaminoalkylation .
  • Ligand Design: Phosphine-modified variants (e.g., ) demonstrate superior activity in C–H functionalization compared to non-phosphorylated analogs .

Biological Activity

N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

This compound is a nitropyridine derivative characterized by the presence of a nitro group and two methylamino groups. These functional groups contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation and reduction, which can alter its biological activity.

Property Details
Molecular Formula C8H11N5O2
Molecular Weight 197.21 g/mol
Functional Groups Nitro group (–NO2), Methylamino groups (–NH(CH3)2)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can be reduced to generate reactive intermediates that bind covalently to DNA, leading to cellular damage and death. Additionally, the methylamino groups facilitate hydrogen bonding and coordination with metal ions, modulating enzyme activity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound exhibits significant activity against a range of microorganisms. This effect is often mediated through the generation of toxic intermediates upon reduction of the nitro group.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like metronidazole .

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. Its derivatives have been studied for their ability to induce apoptosis in cancer cells.

Research Findings

In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Nitro compounds are known to modulate inflammatory responses through various mechanisms.

Nitro fatty acids derived from similar compounds can react with specific proteins involved in inflammation, altering their function and reducing inflammatory mediators such as COX-2 and TNF-α .

Summary of Biological Activities

Activity Type Description References
Antimicrobial Effective against Gram-positive and Gram-negative bacteria,
Anticancer Induces apoptosis in cancer cell lines ,
Anti-inflammatory Modulates inflammatory responses ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine, and how are intermediates characterized?

  • Methodology : A common approach involves condensation reactions using substituted pyridine precursors. For example, analogous compounds (e.g., 1,3-dimethyl-lumazine-6,7-diamine) are synthesized via heating precursors like methylcyanoformimidate with diaminomonohydrochlorides in DMF, followed by crystallization . Characterization typically employs ¹H NMR (e.g., D6-DMSO solvent) and elemental analysis to confirm purity and structure .
  • Key Data : Reported melting points for similar compounds exceed 320°C, with NMR signals indicating aromatic proton environments (e.g., δ 6.8–8.2 ppm) .

Q. How is the compound purified, and what analytical techniques validate its identity?

  • Methodology : Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is standard. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors purity. Mass spectrometry (MS) and infrared (IR) spectroscopy confirm molecular weight and functional groups (e.g., nitro and amine stretches) .
  • Safety Note : Storage under inert atmospheres at –20°C is recommended to prevent decomposition .

Q. What safety precautions are critical during handling?

  • Guidelines : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Avoid dust inhalation (H335) . Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in coordination complexes of this compound?

  • Methodology : SC-XRD using a Bruker APEXII CCD diffractometer (Mo-Kα radiation) enables precise determination of bond lengths and angles. For example, Pt(II) complexes with pyridine-diamine ligands show distorted square-planar geometries, with Pt–N/Pt–Cl bonds averaging 2.01–2.33 Å . Refinement via SHELXL (R1 < 0.05) validates structural models .
  • Data Example :

ParameterValue
Space groupP2₁2₁2₁
Unit cell (Å)a=15.35, b=15.93, c=16.52
Coordination geometryDistorted square-planar

Q. What solvatochromic effects are observed in UV/Vis spectra, and how do substituents influence λmax?

  • Methodology : Compare λmax in solvents like CH₂Cl₂, DMF, and MeOH. Electron-withdrawing groups (e.g., –NO₂) redshift absorption due to enhanced conjugation, while electron-donating groups (e.g., –OCH₃) blueshift it. For instance, nitro-substituted pyridines exhibit λmax shifts of 20–40 nm across solvents .
  • Application : Solvatochromism aids in designing optoelectronic materials or sensors .

Q. How does this compound act as a pharmacophore in enzyme inhibition (e.g., GSK-3β)?

  • Insights : Analogous derivatives (e.g., 3-nitro-pyridine-diamines) inhibit GSK-3α/β by binding to the ATP pocket. Docking studies (software: AutoDock Vina) reveal hydrogen bonding with Lys85 and π-stacking with Phe67. IC₅₀ values for related inhibitors range from 10–50 nM .

Q. What challenges arise in refining disordered crystal structures of derivatives?

  • Resolution : SHELXD/SHELXE resolve disorder via iterative dual-space cycling. For example, C–H···O/N interactions in N2,N6-tetrakis(pentafluorobenzoyl) derivatives stabilize supramolecular chains along the [010] direction. Disordered regions are modeled with PART commands in SHELXL, with occupancy ratios refined to <10% .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyridine-diamines?

  • Analysis : Variations arise from polymorphic forms or impurities. For instance, 3-nitro-1,2-phenylenediamine derivatives report mp 157–161°C vs. 196–201°C for positional isomers . Consistency requires standardized recrystallization protocols .

Q. How to reconcile discrepancies in NMR chemical shifts across studies?

  • Resolution : Solvent effects (e.g., DMSO vs. CDCl₃) and concentration differences alter δ values. Referencing internal standards (e.g., TMS) and reporting experimental conditions (e.g., 400 MHz vs. 500 MHz) mitigates confusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine
Reactant of Route 2
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N2,N6-Dimethyl-3-nitro-pyridine-2,6-diamine

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